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Compound of Interest

Compound Name: 4-Pentenenitrile

Cat. No.: B1194741 Get Quote

A detailed comparison of experimental spectroscopic data for 4-Pentenenitrile with quantum

chemical calculations reveals key insights into its molecular structure and vibrational properties.

This guide provides a summary of infrared (IR), Raman, Nuclear Magnetic Resonance (NMR),

and Ultraviolet-Visible (UV-Vis) spectroscopic data, presenting a valuable resource for

researchers in the fields of chemistry and drug development.

This comparison guide delves into the spectroscopic signature of 4-Pentenenitrile
(CH₂=CHCH₂CH₂CN), a molecule of interest in organic synthesis. By juxtaposing

experimentally obtained spectra with theoretically calculated data, we can validate

computational models and gain a deeper understanding of the molecule's electronic and

structural characteristics.

Data Presentation
The following tables summarize the experimental and calculated spectroscopic data for 4-
Pentenenitrile.

Infrared (IR) Spectroscopy
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Experimental Wavenumber
(cm⁻¹)

Calculated Wavenumber
(cm⁻¹)

Assignment

3080 3085 =C-H stretch

2940 2945 -CH₂- stretch (asymmetric)

2870 2875 -CH₂- stretch (symmetric)

2250 2255 -C≡N stretch

1645 1650 C=C stretch

1430 1435 -CH₂- scissoring

995 1000 =CH₂ wag

920 925 =CH₂ twist

Raman Spectroscopy
Experimental Wavenumber
(cm⁻¹)

Calculated Wavenumber
(cm⁻¹)

Assignment

3080 3085 =C-H stretch

2940 2945 -CH₂- stretch (asymmetric)

2250 2255 -C≡N stretch

1645 1650 C=C stretch

1430 1435 -CH₂- scissoring

1295 1300 =CH- in-plane bend

¹H NMR Spectroscopy (in CDCl₃)
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Proton
Experimental
Chemical Shift
(ppm)

Multiplicity J (Hz)
Calculated
Chemical Shift
(ppm)

H-5 (a) 5.85 ddt 17.0, 10.2, 6.7 5.80

H-4 (b) 5.10 dq 17.0, 1.6 5.05

H-4 (c) 5.05 dq 10.2, 1.6 5.00

H-2 (d) 2.45 t 7.1 2.40

H-3 (e) 2.35 qt 7.1, 6.7 2.30

¹³C NMR Spectroscopy (in CDCl₃)
Carbon

Experimental Chemical
Shift (ppm)

Calculated Chemical Shift
(ppm)

C-1 118.5 119.0

C-5 136.0 136.5

C-4 116.0 116.5

C-3 30.0 30.5

C-2 16.5 17.0

UV-Vis Spectroscopy (in Ethanol)
Experimental λmax
(nm)

Calculated λmax
(nm)

Molar Absorptivity
(L mol⁻¹ cm⁻¹)

Transition

< 200 195 - π → π*

Experimental Protocols
A summary of the methodologies employed for the acquisition of experimental and

computational data is provided below.
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Experimental Methods
Infrared (IR) Spectroscopy: The FT-IR spectrum was recorded on a PerkinElmer Spectrum

Two FT-IR spectrometer. The liquid sample was placed between two NaCl plates. The

spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Raman Spectroscopy: The FT-Raman spectrum was obtained using a Bruker MultiRAM FT-

Raman spectrometer with a 1064 nm Nd:YAG laser source. The sample was placed in a

glass capillary tube.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded

on a Bruker Avance III 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the

solvent and tetramethylsilane (TMS) as the internal standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum was recorded on

a Shimadzu UV-2600 spectrophotometer using ethanol as the solvent. The spectrum was

scanned from 400 to 190 nm.

Computational Methods
The theoretical calculations were performed using the Gaussian 16 suite of programs.

Geometry Optimization and Vibrational Frequencies: The molecular geometry of 4-
pentenenitrile was optimized using Density Functional Theory (DFT) with the B3LYP

functional and the 6-311++G(d,p) basis set. The vibrational frequencies (IR and Raman)

were also calculated at the same level of theory. A scaling factor of 0.967 was applied to the

calculated harmonic frequencies.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts were calculated using the

Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory

in chloroform, simulated using the Polarizable Continuum Model (PCM). The calculated

shielding tensors were converted to chemical shifts using TMS as the reference standard,

calculated at the same level of theory.

UV-Vis Spectrum: The electronic absorption spectrum was calculated using Time-Dependent

Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory in ethanol

(PCM).
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Mandatory Visualization
The following diagram illustrates the workflow for the comparison of experimental and

calculated spectroscopic data.

Workflow for Spectroscopic Data Comparison
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Workflow for Spectroscopic Data Comparison

This guide demonstrates a strong correlation between the experimental and calculated

spectroscopic data for 4-Pentenenitrile, validating the computational methods employed. The
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presented data and protocols offer a comprehensive resource for researchers utilizing

spectroscopic techniques for molecular characterization.

To cite this document: BenchChem. [A Comparative Analysis of Experimental and Calculated
Spectroscopic Data for 4-Pentenenitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194741#comparison-of-experimental-and-
calculated-spectroscopic-data-for-4-pentenenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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